5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde
CAS No.: 321526-27-6
Cat. No.: VC1998218
Molecular Formula: C13H13ClN2OS
Molecular Weight: 280.77 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 321526-27-6 |
---|---|
Molecular Formula | C13H13ClN2OS |
Molecular Weight | 280.77 g/mol |
IUPAC Name | 5-chloro-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole-4-carbaldehyde |
Standard InChI | InChI=1S/C13H13ClN2OS/c1-9-3-5-10(6-4-9)18-8-12-11(7-17)13(14)16(2)15-12/h3-7H,8H2,1-2H3 |
Standard InChI Key | YIVAUKVUAKSWAC-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)SCC2=NN(C(=C2C=O)Cl)C |
Canonical SMILES | CC1=CC=C(C=C1)SCC2=NN(C(=C2C=O)Cl)C |
Introduction
Chemical Identity and Structure
5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole-4-carbaldehyde is characterized by a pyrazole core with specific functional group substitutions. The compound has a well-defined chemical identity with multiple recognized identifiers used in scientific and commercial contexts.
Basic Identifiers
The compound is formally identified through several standardized chemical identifiers as shown in Table 1.
Table 1: Primary Chemical Identifiers
Identifier Type | Value |
---|---|
CAS Number | 321526-27-6 |
Molecular Formula | C₁₃H₁₃ClN₂OS |
Molecular Weight | 280.77 g/mol |
IUPAC Name | 5-chloro-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole-4-carbaldehyde |
MDL Number | MFCD00794830 |
The compound's structure consists of a pyrazole ring system with four specific substituents: a chlorine atom at the 5-position, a methyl group at the 1-position (on nitrogen), a (4-methylphenyl)sulfanylmethyl group at the 3-position, and a carbaldehyde (CHO) group at the 4-position . This arrangement creates a molecule with multiple functional sites that contribute to its chemical reactivity and potential applications.
Structural Representation
The structural backbone of this compound features a central pyrazole ring with a specific substitution pattern. The pyrazole ring contains two adjacent nitrogen atoms, with one nitrogen (at position 1) bearing a methyl group. The 5-position of the pyrazole ring is substituted with a chlorine atom, while the 4-position contains a carbaldehyde group. The 3-position features the distinctive (4-methylphenyl)sulfanylmethyl group, which consists of a methylene bridge connecting the pyrazole ring to a sulfur atom that is further bonded to a p-tolyl (4-methylphenyl) group .
Chemical Descriptors
Several standardized chemical descriptors help identify and distinguish this compound in databases and literature:
These descriptors provide machine-readable representations of the compound's structure, facilitating database searches and computational analyses.
Physical and Chemical Properties
Physical Properties
The physical properties of 5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole-4-carbaldehyde determine its behavior in various environments and experimental conditions. Table 2 summarizes the key physical properties of this compound.
Table 2: Physical Properties
Property | Value | Determination Method |
---|---|---|
Physical State | Solid | - |
Color | Not specified | - |
Melting Point | 93-95.5°C | Experimental |
Boiling Point | 428.5±45.0°C | Predicted |
Density | 1.27±0.1 g/cm³ | Predicted |
Solubility | Not specified | - |
The compound has a well-defined melting point range (93-95.5°C), indicating a relatively pure crystalline substance . The high predicted boiling point (428.5±45.0°C) suggests the compound has low volatility at standard conditions, which is typical for molecules of this size and type .
Chemical Properties
The chemical properties of this compound are determined by its functional groups and their electronic characteristics:
The acidity/basicity characteristics of the compound include a predicted pKa value of -1.54±0.10, suggesting limited basic character . This property influences the compound's behavior in various solvent systems and potential reactivity under different pH conditions.
Related Compounds
Several structurally related pyrazole derivatives have been identified in the search results, providing context for understanding the broader family of compounds to which 5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole-4-carbaldehyde belongs.
Structural Analogs
Table 4: Related Pyrazole Derivatives
These structural analogs share the core pyrazole ring system but differ in the nature and position of substituents, potentially leading to differences in physical properties, chemical reactivity, and biological activities.
Future Research Directions
Given the structural features and potential applications of 5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole-4-carbaldehyde, several promising research directions can be identified:
Structure-Activity Relationship Studies
Systematic modification of the compound's structural elements could provide valuable insights into the role of specific functional groups in determining biological activities. Potential modifications include:
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Variation of the substituent at the 5-position (replacing chlorine with other halogens or functional groups)
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Modification of the sulfanyl linkage (oxidation to sulfoxide or sulfone)
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Exploration of different aryl groups in place of the 4-methylphenyl moiety
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Transformation of the carbaldehyde group to other functional groups
Synthetic Methodology Development
Development of efficient and scalable synthetic routes for this compound and its analogs would facilitate further research and potential applications. Areas for investigation include:
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One-pot synthesis approaches
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Green chemistry methodologies with reduced environmental impact
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Stereoselective synthesis methods where applicable
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Catalyst optimization for key transformation steps
Expanded Application Exploration
The unique combination of functional groups in this compound warrants investigation into diverse application areas:
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Comprehensive biological activity screening
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Coordination chemistry studies
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Materials science applications
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Use as a building block in complex molecule synthesis
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